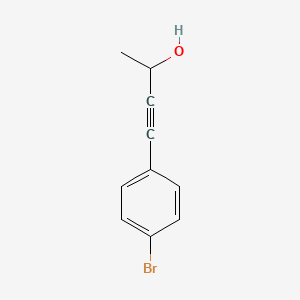
4-(4-Bromophenyl)but-3-yn-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Bromophenyl)but-3-yn-2-ol is an organic compound with the molecular formula C10H9BrO It is a propargylic alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of a triple bond The compound also contains a bromophenyl group, which is a benzene ring substituted with a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(4-Bromophenyl)but-3-yn-2-ol can be synthesized through the alkynylation of arylacetylenes with ketones. One efficient method involves the use of tert-butoxide (tert-BuOK) as a base under solvent-free conditions. This green synthesis approach is applicable to a variety of aromatic and aliphatic ketones, providing good to excellent yields of tertiary propargylic alcohols .
Another method involves the reaction of 4-ethynyltoluene with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at low temperatures, followed by the addition of dimethyl sulfoxide (DMSO) and 4-bromostyrene oxide. The reaction mixture is then quenched with saturated aqueous ammonium chloride and extracted with ether to obtain the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The use of solvent-free conditions and efficient reaction protocols ensures high yields and cost-effectiveness, making it suitable for bulk manufacturing .
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)but-3-yn-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The triple bond can be reduced to form a double or single bond.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Jones reagent and potassium permanganate.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(4-bromophenyl)but-3-yn-2-one.
Reduction: Formation of 4-(4-bromophenyl)but-3-en-2-ol or 4-(4-bromophenyl)butan-2-ol.
Substitution: Formation of 4-(4-azidophenyl)but-3-yn-2-ol or 4-(4-cyanophenyl)but-3-yn-2-ol.
Scientific Research Applications
4-(4-Bromophenyl)but-3-yn-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for bioactive compounds.
Industry: Utilized in the production of fine chemicals and materials
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)but-3-yn-2-ol involves its interaction with various molecular targets and pathways. The compound’s hydroxyl group and triple bond allow it to participate in a range of chemical reactions, potentially leading to the formation of reactive intermediates that can interact with biological molecules. The bromophenyl group may also contribute to its biological activity by facilitating interactions with specific receptors or enzymes .
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-2-methylbut-3-yn-2-ol: Similar structure but with a methyl group instead of a hydrogen atom on the carbon adjacent to the hydroxyl group.
4-(2-Bromophenyl)but-3-yn-2-ol: Similar structure but with the bromine atom on the ortho position of the benzene ring.
Uniqueness
4-(4-Bromophenyl)but-3-yn-2-ol is unique due to its specific substitution pattern and the presence of both a bromophenyl group and a propargylic alcohol moiety
Properties
Molecular Formula |
C10H9BrO |
|---|---|
Molecular Weight |
225.08 g/mol |
IUPAC Name |
4-(4-bromophenyl)but-3-yn-2-ol |
InChI |
InChI=1S/C10H9BrO/c1-8(12)2-3-9-4-6-10(11)7-5-9/h4-8,12H,1H3 |
InChI Key |
ALTOADCCPVTZEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#CC1=CC=C(C=C1)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-5-[(4-chlorophenyl)amino]phenol](/img/structure/B14138626.png)
![7-[(Prop-2-en-1-yl)oxy]-1-benzothiophene](/img/structure/B14138630.png)
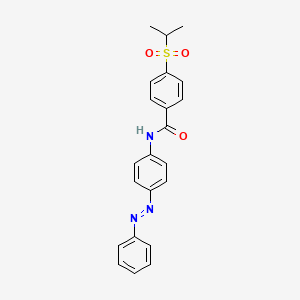
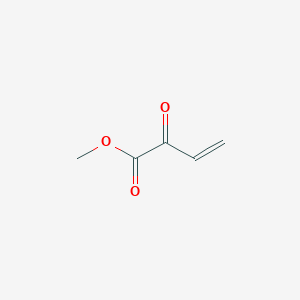
![1-Methyl-3-[[3-methyl-4-[4-(trifluoromethylsulfanyl)phenoxy]phenyl]carbamoyl]urea](/img/structure/B14138641.png)
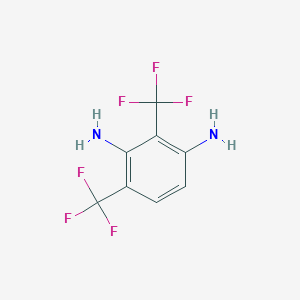
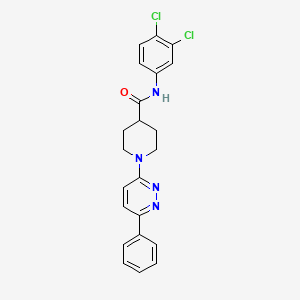
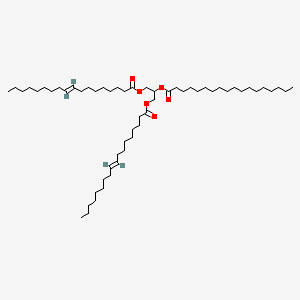
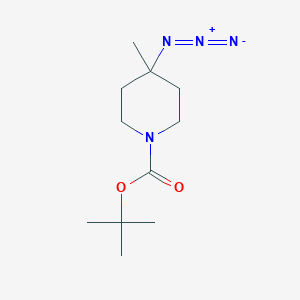
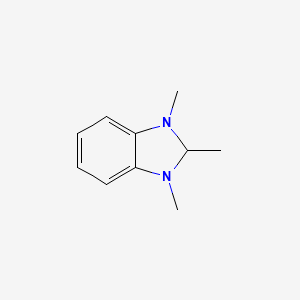

![8-(3-Chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14138690.png)
![5-Chloro-N-[3-(piperidin-1-yl)propyl]-1H-indazol-3-amine](/img/structure/B14138695.png)
